Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries.
The synthesis and applications of TFMP involve various chemical reactions.
More than 20 new TFMP-containing agrochemicals have acquired ISO common names.
Fluorescent probes are powerful tools with vast potential for application in chemical biology.
Fluorinated oligomers and polymers, which may share some structural similarities with “4-Chloro-3-fluoro-2’-thiomorpholinomethylbenzophenone”, are used in various industrial applications.
The unique properties of fluoropolymers are due to the fact that the polymer backbone is formed by strong carbon–carbon bonds and extremely stable carbon–fluorine bonds.
4-Chloro-3-fluoro-2'-thiomorpholinomethyl benzophenone is a chemical compound with the molecular formula C18H17ClFNOS and a molecular weight of 349.85 g/mol. It is characterized by the presence of a thiomorpholine group, which is a five-membered heterocyclic compound containing sulfur. The structure includes a benzophenone moiety, where two phenyl rings are connected by a carbonyl group, and it features chlorine and fluorine substituents that contribute to its unique chemical properties .
These reactions make it versatile for further chemical modifications and synthesis of derivatives .
4-Chloro-3-fluoro-2'-thiomorpholinomethyl benzophenone exhibits notable biological activities, particularly in pharmacological contexts. Research suggests potential applications in:
Several methods have been explored for synthesizing 4-chloro-3-fluoro-2'-thiomorpholinomethyl benzophenone:
This compound has several applications across different fields:
Interaction studies focus on how 4-chloro-3-fluoro-2'-thiomorpholinomethyl benzophenone interacts with biological systems:
Several compounds share structural similarities with 4-chloro-3-fluoro-2'-thiomorpholinomethyl benzophenone. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
3-Chloro-4-fluoro-2'-thiomorpholinomethyl benzophenone | C18H17ClFNOS | Similar structure but different halogen positioning |
4-Fluoro-3-thiomorpholinomethyl benzophenone | C18H18FNOS | Lacks chlorine; may exhibit different biological activities |
4-Bromo-3-fluoro-2'-thiomorpholinomethyl benzophenone | C18H17BrFNOS | Bromine instead of chlorine; affects reactivity |
The uniqueness of 4-chloro-3-fluoro-2'-thiomorpholinomethyl benzophenone lies in its specific combination of halogen substituents and the thiomorpholine group, which may enhance its biological activity compared to similar compounds. This combination could lead to distinctive pharmacological profiles, making it a valuable candidate for further research and development .
4-Chloro-3-fluoro-2'-thiomorpholinomethyl benzophenone stands as a complex organic molecule within the benzophenone family, distinguished by its unique substitution pattern and heterocyclic components. The compound bears the Chemical Abstracts Service registry number 898781-96-9, which serves as its definitive chemical identifier in scientific databases and commercial applications. The systematic nomenclature reflects the precise positioning of functional groups: the 4-chloro and 3-fluoro substituents on one phenyl ring, combined with the 2'-thiomorpholinomethyl group on the adjacent phenyl ring of the benzophenone core structure.
The molecular formula C18H17ClFNOS encapsulates the compound's elemental composition, indicating a sophisticated arrangement of carbon, hydrogen, chlorine, fluorine, nitrogen, oxygen, and sulfur atoms. This particular combination of elements creates a molecule with distinctive electronic properties and potential for diverse chemical interactions. The presence of both electronegative halogen atoms and the sulfur-containing heterocycle contributes to the compound's unique reactivity profile and physical characteristics.
The molecular weight of 349.85 grams per mole places this compound in the medium molecular weight range for pharmaceutical intermediates and specialty chemicals. This molecular mass reflects the substantial structural complexity while maintaining sufficient molecular mobility for various chemical transformations and potential biological interactions. The compound's identification is further supported by its MDL number MFCD03842771, which provides additional database cross-referencing capabilities.